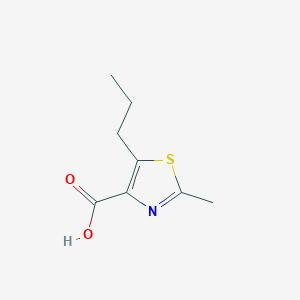

2-Methyl-5-propyl-1,3-thiazole-4-carboxylic acid

Description

Overview of 1,3-Thiazole Heterocyclic Systems in Organic Synthesis and Chemical Sciences

The 1,3-thiazole ring is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom. wikipedia.org This structural motif is a cornerstone in organic and medicinal chemistry due to its aromatic nature and versatile reactivity. nih.gov The thiazole (B1198619) framework is a vital component in numerous biologically active molecules, including the essential vitamin thiamine (B1217682) (B1). wikipedia.org

In organic synthesis, the construction of the thiazole ring is well-established, with classic methods like the Hantzsch thiazole synthesis—a reaction between α-haloketones and thioamides—remaining prominent. wikipedia.orgresearchgate.net Other significant synthetic routes include the Gabriel synthesis and the Cook-Heilbron synthesis. wikipedia.orgresearchgate.net The aromaticity of the thiazole ring allows for various chemical transformations such as electrophilic substitution, nucleophilic substitution, oxidation, and arylation, making it a versatile scaffold for creating diverse molecular architectures. nih.gov Its presence is crucial in the development of pharmaceuticals, agrochemicals, and materials science. researchgate.nettandfonline.com

Importance of Carboxylic Acid Functionality in Heterocyclic Chemistry

The carboxylic acid group (-COOH) is one of the most important functional groups in chemistry, particularly when appended to a heterocyclic ring. researchgate.net Approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid moiety. wiley-vch.de This functional group significantly influences a molecule's physicochemical properties. Its acidity allows it to exist in an ionized carboxylate form at physiological pH, which generally enhances water solubility—a critical factor for drug delivery and bioavailability. wiley-vch.deresearchgate.net

Furthermore, the carboxylic acid group is a key player in molecular interactions, capable of acting as a hydrogen bond donor and acceptor. researchgate.netresearchgate.net These interactions are often critical for the binding of a molecule to its biological target, such as an enzyme or receptor. researchgate.net In synthetic chemistry, the carboxylic acid serves as an adaptive functional handle, readily converted into other functional groups like esters, amides, or acyl chlorides, or removed entirely through decarboxylation, providing a gateway for late-stage functionalization and the synthesis of complex molecules. princeton.eduorganic-chemistry.orgnih.gov

Structural Context and Unique Features of 2-Methyl-5-propyl-1,3-thiazole-4-carboxylic Acid

This compound is a specifically substituted thiazole derivative. Its structure consists of the core 1,3-thiazole ring with four substituents at positions 2, 4, and 5:

A methyl group (-CH₃) at position 2: This small alkyl group can influence the electronic properties and steric environment of the adjacent nitrogen atom.

A carboxylic acid group (-COOH) at position 4: As discussed, this is a dominant functional group that dictates the compound's acidity and potential for hydrogen bonding and further synthetic modification.

A propyl group (-CH₂CH₂CH₃) at position 5: This non-polar alkyl chain increases the lipophilicity (fat-solubility) of the molecule, which can affect its solubility and pharmacokinetic properties.

The specific arrangement of these groups—an electron-donating methyl group, a larger lipophilic propyl group, and an electron-withdrawing, polar carboxylic acid group—creates a unique molecule with a distinct balance of properties. While specific experimental data for this exact compound is not prominent in the available literature, data for closely related analogs, such as 2-Methylthiazole-4-carboxylic acid, provide a basis for understanding its likely chemical characteristics.

Table 1: Physicochemical Properties of the Analog Compound 2-Methylthiazole-4-carboxylic acid Data for this table is sourced from available chemical supplier information for a related compound, as direct experimental data for this compound is not widely published.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | sigmaaldrich.com |

| Molecular Weight | 143.16 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 145-150 °C | sigmaaldrich.com |

| CAS Number | 35272-15-2 | sigmaaldrich.com |

Current Research Landscape and Gaps in the Literature for this Specific Compound

A review of current scientific literature reveals a significant gap concerning this compound. While extensive research exists on the broader class of thiazole and thiazolidine (B150603) carboxylic acids for various applications, including as potential cytotoxic agents or enzyme inhibitors, this particular substituted molecule appears to be largely uncharacterized. researchgate.netnih.gov

Research has often focused on derivatives with different substitution patterns or functional groups, driven by specific therapeutic targets. mdpi.com For example, studies have explored 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamases and 2-arylthiazolidine-4-carboxylic acid amides as cytotoxic agents for prostate cancer. researchgate.netnih.gov The absence of dedicated studies on this compound indicates that its synthesis, properties, and potential applications remain an unexplored area of chemical science.

Objectives and Scope of Academic Inquiry for this compound

Given the lack of specific data, future academic inquiry into this compound should be directed toward several fundamental objectives. The primary goal would be to establish a robust and efficient synthetic pathway to produce the compound in sufficient purity and yield for detailed study.

Following its synthesis, a thorough characterization of its physicochemical properties would be essential. This includes determining its melting point, solubility in various solvents, pKa value, and crystal structure through X-ray crystallography. Subsequently, the compound's reactivity could be explored, investigating how the interplay of its substituents influences its chemical behavior in various reactions. Finally, given the biological importance of the thiazole scaffold, screening for potential bioactivity would be a logical step to determine if this specific substitution pattern confers any useful therapeutic or agrochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11)9-5(2)12-6/h3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLSSDHQSSYJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252387 | |

| Record name | 4-Thiazolecarboxylic acid, 2-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429901-00-7 | |

| Record name | 4-Thiazolecarboxylic acid, 2-methyl-5-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429901-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-propyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Methyl 5 Propyl 1,3 Thiazole 4 Carboxylic Acid

Retrosynthetic Strategies for the 1,3-Thiazole Core and Carboxylic Acid Moiety

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Methyl-5-propyl-1,3-thiazole-4-carboxylic acid, the primary disconnections focus on the formation of the thiazole (B1198619) ring and the introduction of the carboxylic acid group.

A common and powerful approach for thiazole synthesis is the Hantzsch reaction, which suggests disconnecting the C2-N3 and C5-S1 bonds. This leads to two key synthons: a thioamide component that will form the N3-C2-S1 segment and an α-halocarbonyl compound that provides the C4-C5 fragment.

Disconnection A (Hantzsch-based): This strategy disconnects the thiazole ring into thioacetamide (B46855) (providing the 2-methyl group) and a functionalized α-halo ketone derivative. The α-halo ketone must contain the 5-propyl group and a precursor to the 4-carboxylic acid, such as an ester moiety. The final step in this forward synthesis would be the hydrolysis of the ester to the carboxylic acid.

Disconnection B (Alternative Cyclization): Other strategies might involve building the ring from different starting materials. For instance, a disconnection across the S1-C5 and N3-C4 bonds could suggest a reaction between a compound containing the S-C2-N backbone and a three-carbon synthon bearing the propyl and carboxylate groups.

The carboxylic acid moiety is typically handled as a more stable and less reactive ester group (e.g., ethyl or methyl ester) throughout the synthesis, which is then hydrolyzed in the final step to yield the desired product. nih.govguidechem.com This protects the acidic proton and prevents unwanted side reactions during ring formation and functionalization.

| Disconnection Strategy | Key Precursors | Position Contributions | Final Step |

| Hantzsch Approach | 1. Thioacetamide2. α-Halo-β-keto ester (e.g., Ethyl 2-chloro-3-oxoheptanoate) | Thioacetamide: S1, C2 (with methyl), N3α-Halo-β-keto ester: C4 (with ester), C5 (with propyl) | Ester Hydrolysis |

| Alternative Cyclization | 1. N-acetylcysteine derivative2. Propyl-containing synthon | Varies depending on the specific modern cyclization method employed. | Varies |

Classical and Modern Approaches to 1,3-Thiazole Ring Synthesis

The construction of the 1,3-thiazole core is the most critical phase of the synthesis. Both well-established classical methods and innovative modern techniques offer pathways to achieve this.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring. nih.govwikipedia.org The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. researchgate.netresearchgate.net

For the target molecule, the synthesis would proceed by reacting thioacetamide with an α-halo-β-keto ester, such as ethyl 2-chloro-3-oxoheptanoate. The reaction mechanism involves the initial nucleophilic attack of the thioamide sulfur on the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Reaction Scheme: Thioacetamide + Ethyl 2-chloro-3-oxoheptanoate → Ethyl 2-methyl-5-propyl-1,3-thiazole-4-carboxylate → this compound (after hydrolysis)

Variations of the Hantzsch synthesis can improve yields and accommodate a wider range of substrates. mdpi.com These include using different solvents, catalysts (such as silica-supported tungstosilisic acid), or employing microwave irradiation to accelerate the reaction and improve efficiency. mdpi.commdpi.com

| Reagent 1 | Reagent 2 | Product Precursor | Key Features |

| Thioacetamide | Ethyl 2-chloro-3-oxoheptanoate | Ethyl 2-methyl-5-propyl-1,3-thiazole-4-carboxylate | Classic, reliable method for building the core ring with all substituents in place. |

| Thioacetamide | Ethyl 2-bromo-3-oxoheptanoate | Ethyl 2-methyl-5-propyl-1,3-thiazole-4-carboxylate | Bromo-derivatives are often more reactive than chloro-derivatives. |

Modern organic synthesis has introduced several advanced methods for thiazole formation, often featuring higher efficiency, milder conditions, and the use of novel reagents. mdpi.com These can include multicomponent reactions, metal-catalyzed cyclizations, and syntheses from isocyanides. bohrium.com

One-Pot, Three-Component Reactions: These reactions combine multiple starting materials in a single step to build complex molecules, offering significant advantages in terms of atom economy and operational simplicity. asianpubs.org A potential route could involve the reaction of an amine, an aldehyde, and a sulfur source under specific catalytic conditions. organic-chemistry.org

From Isocyanides: The base-induced cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC), with dithioesters can yield highly substituted thiazoles. This method is rapid and often avoids complex purification steps.

Metal-Catalyzed Approaches: Transition metals like copper and palladium can catalyze the formation of the thiazole ring through various C-S and C-N bond-forming reactions. mdpi.com These methods are valued for their high functional group tolerance and mild reaction conditions.

Introduction and Functionalization of the Propyl Group at Position 5

The propyl group at the C5 position can either be incorporated from the start via a precursor in a ring-forming reaction or added to a pre-existing thiazole ring.

If using a Hantzsch synthesis, the propyl group would be part of the α-halocarbonyl component, for example, in ethyl 2-chloro-3-oxoheptanoate. This is often the most straightforward approach.

Alternatively, functionalization of a pre-formed thiazole at the C5 position is possible. The thiazole ring is susceptible to electrophilic substitution, with the C5 position being generally favored, especially when the C2 position is already occupied. pharmaguideline.com

Friedel-Crafts Acylation: A 2-methyl-1,3-thiazole-4-carboxylate ester could be acylated with propanoyl chloride under Friedel-Crafts conditions to introduce a propanoyl group at C5. The resulting ketone can then be reduced to the propyl group using methods like the Wolff-Kishner or Clemmensen reduction.

Metal-Catalyzed Cross-Coupling: If a 5-halo-2-methyl-1,3-thiazole-4-carboxylate is synthesized, the propyl group can be introduced via cross-coupling reactions, such as Suzuki or Negishi coupling, using an appropriate propyl-organometallic reagent.

Regioselective Introduction of the Methyl Group at Position 2

The methyl group at the C2 position is most conveniently introduced by using thioacetamide as the thioamide component in the Hantzsch synthesis. This method ensures perfect regioselectivity.

If a different synthetic route is chosen that results in an unsubstituted C2 position, the methyl group can be introduced later. The proton at the C2 position of the thiazole ring is the most acidic and can be selectively removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium). pharmaguideline.com The resulting 2-lithiothiazole is a potent nucleophile that can react with an electrophile like methyl iodide to install the methyl group. pharmaguideline.com

Reaction Scheme: Ethyl 5-propyl-1,3-thiazole-4-carboxylate + n-BuLi → 2-Lithio intermediate → Reaction with CH₃I → Ethyl 2-methyl-5-propyl-1,3-thiazole-4-carboxylate

Synthetic Routes for the 4-Carboxylic Acid Functionality

The 4-carboxylic acid group is almost universally installed as an ester precursor to avoid complications during synthesis. The final step of the synthetic sequence is typically the hydrolysis of this ester.

Ester Hydrolysis: The ethyl or methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.com Basic hydrolysis using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common and high-yielding method. nih.govguidechem.com

Direct Carboxylation (Less Common): While less frequent for this position, direct carboxylation could theoretically be achieved. This would involve a halogen-metal exchange of a 4-halothiazole derivative to form a 4-lithiothiazole, followed by quenching with carbon dioxide (CO₂). However, achieving regioselective halogenation or lithiation at the C4 position can be challenging compared to C2 or C5.

| Method | Reagents | Conditions | Yield |

| Base-Catalyzed Hydrolysis | NaOH or KOH in H₂O/Ethanol | Heating/Reflux, followed by acidification (e.g., HCl) | Typically high (>85%) nih.govgoogle.com |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl in H₂O | Heating/Reflux | Variable, can be slower |

Hydrolysis of Ester Precursors

A common and direct method for the synthesis of thiazole-4-carboxylic acids is the hydrolysis of their corresponding ester precursors, such as methyl or ethyl esters. This reaction is typically performed under basic conditions.

The process involves the saponification of the ester group, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group. The reaction is concluded by an acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid. A typical procedure involves stirring the ester precursor with a solution of sodium hydroxide at a moderately elevated temperature, followed by neutralization. guidechem.com This method is often high-yielding, with reports of similar conversions reaching yields of up to 99%. guidechem.com

Table 1: Example of Base-Catalyzed Hydrolysis for a Thiazole Carboxylic Acid Derivative Data based on a similar compound, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

The efficiency of the hydrolysis is dependent on factors such as the concentration of the base, reaction temperature, and the steric hindrance around the ester group. Optimization of these parameters is crucial for achieving high yields and purity.

Oxidation Reactions for Carboxylic Acid Formation

An alternative synthetic route to this compound involves the oxidation of a suitable precursor. This can include the oxidation of a primary alcohol or an aldehyde at the C4 position of the thiazole ring. However, a more direct approach involves the oxidation of a thiazolidine (B150603) precursor, which constructs the aromatic thiazole ring and the desired oxidation state at C4 concurrently.

One documented method for a related structure involves the oxidation of a methyl thiazolidine-4-carboxylate using an oxidizing agent like manganese dioxide (MnO₂). google.com In this process, the thiazolidine ring is aromatized to the thiazole ring. The reaction is typically carried out in a solvent such as acetonitrile (B52724) at an elevated temperature. google.com The yield of this type of reaction can be sensitive to the activation state of the MnO₂, the reaction time, and the temperature.

Table 2: Oxidation of Thiazolidine Precursor to Thiazole Ester Data based on the synthesis of methyl thiazole-4-carboxylate.

Following the oxidation to the ester, a subsequent hydrolysis step, as described in section 2.5.1, is required to obtain the final carboxylic acid. Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or oxone, have also been used in the oxidation of related thiazoline (B8809763) compounds. rsc.orgresearchgate.net

Total Synthesis Pathways and Yield Optimization Strategies

The total synthesis of this compound is most commonly approached via the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide.

For the target molecule, the key precursors would be a derivative of 2-chloro-3-oxohexanoic acid (as the α-halocarbonyl component) and thioacetamide. The reaction proceeds through the formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.

The general steps in the Hantzsch synthesis pathway are:

Condensation: Reaction of the α-halocarbonyl compound with thioacetamide to form the thiazole ester. This is typically carried out in a solvent like ethanol. google.com

Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions, to yield the final carboxylic acid product. google.com

Yield optimization for this pathway involves careful control of reaction conditions. Key factors include:

Temperature: The condensation reaction may require heating to proceed at a reasonable rate.

Solvent: The choice of solvent (e.g., ethanol, chloroform) can influence the reaction rate and the solubility of reactants and intermediates. google.comorganic-chemistry.org

Workup and Purification: Efficient extraction and purification techniques, such as recrystallization or chromatography, are crucial for isolating the final product in high purity.

Table 3: Hantzsch Synthesis Pathway Overview

Exploration of Novel Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. The principles of green chemistry can be applied to the synthesis of this compound to reduce environmental impact and improve efficiency. bohrium.comjcchems.com

Key green chemistry approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com This has been applied to the synthesis of various nitrogen-containing heterocycles. mdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together, minimizes waste and avoids the use of hazardous organic solvents. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. jcchems.com

Catalysis: Employing catalysts, particularly reusable heterogeneous catalysts, can enhance reaction rates, improve selectivity, and simplify product purification. mdpi.com For thiazole synthesis, various catalysts could be explored to facilitate the condensation and cyclization steps.

Table 4: Comparison of Conventional vs. Green Synthetic Approaches

The integration of these novel catalytic and green chemistry approaches offers promising avenues for optimizing the synthesis of this compound, making the process more economical and sustainable. bohrium.com

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 Propyl 1,3 Thiazole 4 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2-Methyl-5-propyl-1,3-thiazole-4-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, propyl, and carboxylic acid protons. The anticipated chemical shifts (δ) in a solvent like DMSO-d₆ would allow for the unambiguous assignment of each proton environment. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm. princeton.edu The propyl group should exhibit three distinct signals: a triplet for the terminal methyl group, a multiplet (sextet) for the central methylene (B1212753) group, and a triplet for the methylene group attached to the thiazole (B1198619) ring. The methyl group attached to the C2 position of the thiazole ring would appear as a sharp singlet.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | >12.0 | Broad Singlet | - |

| CH₃ (on thiazole C2) | ~2.7 | Singlet | - |

| CH₂ (propyl, α to C5) | ~2.9 | Triplet | ~7.5 |

| CH₂ (propyl, β) | ~1.7 | Sextet | ~7.5 |

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the thiazole ring (C2, C4, C5) will resonate in the aromatic region, with their specific shifts influenced by the substituents. The signals for the propyl and methyl carbons will appear in the upfield aliphatic region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165 |

| C4 (Thiazole) | ~150 |

| C2 (Thiazole) | ~168 |

| C5 (Thiazole) | ~130 |

| CH₂ (propyl, α to C5) | ~28 |

| CH₂ (propyl, β) | ~22 |

| CH₃ (propyl, γ) | ~14 |

To confirm the assignments from 1D NMR and establish the connectivity of the molecular framework, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would be observed between the adjacent methylene and methyl protons of the propyl group (H-α/H-β and H-β/H-γ), confirming the integrity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and propyl groups to their corresponding carbon signals as listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. princeton.edu Expected key correlations include:

The methyl protons at C2 correlating to the C2 and C4 carbons of the thiazole ring.

The α-methylene protons of the propyl group correlating to the C4 and C5 carbons of the thiazole ring.

The α-methylene protons of the propyl group also correlating to the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the constitutional assignment of this molecule, NOESY could provide information about through-space proximity of protons, which can be useful in confirming spatial relationships, for instance, between the methyl group at C2 and the propyl group at C5 if rotational barriers exist.

For the analysis of this compound in its solid, crystalline form, solid-state NMR (ssNMR) would be the technique of choice. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. It is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different crystal packing arrangements would result in distinct ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra, revealing details about the local environment of each carbon atom within the crystal lattice.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion. This allows for the calculation of the elemental composition, thereby confirming the molecular formula of C₈H₁₁NO₂S. The high accuracy of HRMS can distinguish the target compound from other molecules with the same nominal mass.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₈H₁₂NO₂S⁺ | 202.0583 |

| [M+Na]⁺ | C₈H₁₁NNaO₂S⁺ | 224.0403 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure. Thiazoles are known to produce abundant molecular ions and fragment in specific ways that aid in structural elucidation. rsc.org For carboxylic acids, a common fragmentation is the loss of the carboxyl group. libretexts.org

Predicted MS/MS Fragmentation Pattern for [M+H]⁺ (m/z 202.0583) A plausible fragmentation pathway would involve initial losses from the substituents, followed by cleavage of the thiazole ring itself.

Predicted Key Fragment Ions

| Predicted m/z | Proposed Fragment Structure / Neutral Loss |

|---|---|

| 157.0689 | [M+H - CO₂H]⁺ (Loss of the carboxylic acid group) |

| 156.0614 | [M+H - H₂O - CO]⁺ (Loss of water and carbon monoxide) |

| 114.0321 | [M+H - CO₂H - C₃H₆]⁺ (Subsequent loss of propene from the propyl side chain) |

This detailed fragmentation analysis, combined with high-resolution data, would provide unequivocal confirmation of the structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, the spectra are expected to exhibit characteristic bands corresponding to its distinct structural components: the carboxylic acid group, the thiazole ring, and the alkyl substituents.

In the solid state or in concentrated solutions, the carboxylic acid moiety typically exists as a hydrogen-bonded dimer. This leads to a very broad and intense O-H stretching band in the IR spectrum, generally appearing in the 2500–3500 cm⁻¹ region. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the saturated carboxylic acid is expected to produce a strong absorption band between 1700 and 1730 cm⁻¹. spectroscopyonline.com Additional vibrations associated with the carboxyl group include the C-O stretching and in-plane O-H bending modes, which are coupled and appear in the 1210–1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively. A notable broad absorption due to out-of-plane O-H bending, characteristic of carboxylic acid dimers, is also anticipated around 900–960 cm⁻¹. spectroscopyonline.com

The thiazole ring contributes its own set of characteristic vibrations. These include C=N and C=C stretching modes, typically found in the 1400–1650 cm⁻¹ range. icm.edu.plresearchgate.net The C-S stretching vibrations of the heterocyclic ring usually appear at lower wavenumbers. The aliphatic methyl and propyl groups give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1375 cm⁻¹ (for the methyl group) and 1465 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C and C=N stretching modes of the thiazole ring are expected to be strong, aiding in the structural confirmation of the heterocyclic core.

Table 1: Representative Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid (dimer) | 2500-3500 | Strong, Very Broad |

| C-H stretch | Alkyl (propyl, methyl) | 2850-2960 | Medium-Strong |

| C=O stretch | Carboxylic Acid | 1700-1730 | Strong |

| C=N / C=C stretch | Thiazole Ring | 1400-1650 | Medium-Variable |

| C-H bend | Alkyl (propyl, methyl) | 1375-1465 | Medium |

| C-O stretch / O-H bend (in-plane) | Carboxylic Acid | 1210-1320 | Strong, Broad |

| O-H bend (out-of-plane) | Carboxylic Acid (dimer) | 900-960 | Medium, Broad |

X-ray Crystallography for Precise Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and its packing within the crystal lattice.

While specific crystallographic data for this compound are not publicly available, analysis of a structurally related compound, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, offers insight into the type of structural information that can be obtained. nih.gov A crystallographic study would reveal the crystal system, space group, and unit cell dimensions. For instance, the related compound crystallizes in a monoclinic system. nih.gov

Key structural features to be determined would include the planarity of the thiazole ring and the orientation of the propyl and carboxylic acid substituents relative to the ring. The analysis would also elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often leads to the formation of dimeric structures or extended chains in the solid state. nih.gov

Table 2: Illustrative Crystal Data Parameters (Based on a Structurally Related Thiazole Derivative)

| Parameter | Example Value (from 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid) nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.961 (1) |

| b (Å) | 15.682 (3) |

| c (Å) | 10.632 (2) |

| β (°) | 90.35 (3) |

| Volume (ų) | 827.1 (3) |

| Z (Molecules per unit cell) | 4 |

Note: This data is for a related compound and serves for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the thiazole ring, which contains π-electrons and non-bonding electrons on the nitrogen and sulfur atoms.

The expected electronic transitions are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the heterocyclic ring. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron (from S or N) to a π* antibonding orbital.

The parent thiazole molecule exhibits a UV absorption band around 235 nm. nist.gov The substituents on the thiazole ring in this compound are expected to modify the absorption profile. The alkyl (methyl, propyl) and carboxylic acid groups act as auxochromes, which can cause a shift in the absorption maximum (λmax) and an increase in molar absorptivity. For similar thiazole derivatives, absorption maxima have been noted in the range of 316-355 nm, suggesting that the substituted compound will likely absorb in the UV-A range. caymanchem.comnih.gov The solvent environment can also influence the λmax, a phenomenon known as solvatochromism.

Table 3: Expected Electronic Transitions for this compound

| Electronic Transition | Chromophore | Expected λmax Region (nm) | Expected Intensity |

|---|---|---|---|

| π → π | Thiazole Ring C=C and C=N | ~230-280 | High |

| n → π | Thiazole Ring (N, S heteroatoms) | ~290-360 | Low to Medium |

Predicted Spectroscopic Parameters and Their Validation

In the absence of extensive experimental data, computational chemistry provides a robust framework for predicting spectroscopic parameters. rsc.org Methods such as Density Functional Theory (DFT) are widely used to model the properties of thiazole derivatives. acs.orgtandfonline.com

For vibrational spectroscopy, a typical workflow involves optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311G(d,p) basis set). tandfonline.com Following optimization, frequency calculations are performed to predict the IR and Raman spectra. The calculated vibrational frequencies are often systematically higher than experimental values and are therefore scaled using empirical scaling factors to improve agreement with experimental data. tandfonline.com

For electronic spectroscopy, Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. acs.orgtandfonline.com These calculations also yield oscillator strengths, which are related to the intensity of the absorption bands.

The validation of these computational predictions is crucial and is achieved by direct comparison with experimental results. tandfonline.com A strong correlation between the scaled, predicted vibrational frequencies and the experimental IR/Raman peak positions confirms the accuracy of the computational model and aids in the definitive assignment of vibrational modes. Similarly, a close match between the calculated λmax values from TD-DFT and the experimental UV-Vis spectrum validates the theoretical description of the molecule's electronic structure. acs.org

Table 4: Framework for Validation of Predicted Spectroscopic Parameters

| Spectroscopic Parameter | Predicted Value (Computational Method) | Experimental Value | Validation Outcome |

|---|---|---|---|

| IR Frequency (C=O stretch) | Calculated Wavenumber (cm⁻¹) (DFT) | Observed Peak Position (cm⁻¹) | Confirm functional group and vibrational mode assignment |

| Raman Frequency (Ring stretch) | Calculated Wavenumber (cm⁻¹) (DFT) | Observed Peak Position (cm⁻¹) | Elucidate skeletal structure |

| UV-Vis Absorption (λmax) | Calculated Transition Energy (nm) (TD-DFT) | Observed Absorption Maximum (nm) | Validate electronic structure and chromophore properties |

Computational and Theoretical Investigations of 2 Methyl 5 Propyl 1,3 Thiazole 4 Carboxylic Acid

Conformational Analysis and Potential Energy Surface Exploration

A conformational analysis and exploration of the potential energy surface for 2-Methyl-5-propyl-1,3-thiazole-4-carboxylic acid have not been reported. This type of study would be instrumental in identifying the most stable conformations of the molecule and the energy barriers between them, which influence its physical and biological properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

No molecular dynamics simulation studies have been published for this compound. Such simulations would provide valuable insights into its dynamic behavior, flexibility, and interactions with different solvents over time, which are critical for understanding its behavior in various chemical and biological environments.

Reaction Mechanism Elucidation through Transition State Modeling and Energy Barriers

The elucidation of reaction mechanisms involving this compound through transition state modeling and the calculation of energy barriers has not been documented. This area of computational chemistry is vital for understanding the kinetics and thermodynamics of chemical reactions involving the compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. For this compound, while specific QSPR models are not extensively documented in publicly available literature, the principles of this methodology can be applied to forecast its behavior. Such studies on related thiazole (B1198619) derivatives have successfully correlated structural features with various activities, including antimicrobial and anticancer properties. researchgate.netmdpi.com

A typical QSPR study for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized into several groups:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the molecular connectivity indices.

Geometrical descriptors: These are related to the three-dimensional arrangement of the atoms, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (log P), which indicates the lipophilicity of the compound.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are employed to build a mathematical model that links a set of descriptors to a specific property. For instance, a QSPR model could be developed to predict the solubility, melting point, or a biological activity of this compound.

In studies of other 2,4-disubstituted thiazoles, it has been found that descriptors such as the molecular connectivity index and Kier's shape index are crucial in determining their antimicrobial activity. researchgate.net This suggests that the size, shape, and branching of the propyl group at the 5-position, as well as the electronic influence of the methyl and carboxylic acid groups, would be significant parameters in a QSPR model for this compound.

Below is an interactive table illustrating a hypothetical QSPR model for predicting a property of this compound based on a selection of calculated molecular descriptors.

| Descriptor | Value | Predicted Property (Arbitrary Units) |

| Molecular Weight | 201.26 | 7.8 |

| Log P (Octanol-Water Partition Coefficient) | 2.35 | |

| Molar Refractivity | 52.4 cm³ | |

| Polar Surface Area | 65.7 Ų | |

| Number of Rotatable Bonds | 3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or validated QSPR model data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule, typically color-coded for intuitive interpretation.

For this compound, an MEP map would reveal the areas with the highest and lowest electron density. The color scheme generally follows a spectrum where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-neutral potential. researchgate.neturfu.ru

Based on the structure of this compound, the following features would be expected on its MEP map:

Negative Potential (Red/Yellow): The most intense negative potential would be localized around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs of electrons. The nitrogen atom in the thiazole ring would also exhibit a region of negative potential, making these sites the most likely to interact with electrophiles or to act as hydrogen bond acceptors. nih.gov

Positive Potential (Blue): The highest positive potential would be concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a primary site for deprotonation and interaction with nucleophiles or bases. The hydrogen atoms of the methyl and propyl groups would show a lesser degree of positive potential.

The MEP map is instrumental in understanding intermolecular interactions. For instance, it can predict how this compound might bind to a biological receptor, with the negative potential regions of the molecule interacting with positively charged or hydrogen bond donor sites on the receptor, and vice versa.

The following interactive table provides hypothetical electrostatic potential values at specific atomic sites of this compound, as might be determined from a computational analysis.

| Atom/Region | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Carboxyl Oxygen (C=O) | -45 | Nucleophilic/Hydrogen Bond Acceptor |

| Carboxyl Oxygen (-OH) | -38 | Nucleophilic/Hydrogen Bond Acceptor |

| Thiazole Nitrogen | -25 | Nucleophilic/Hydrogen Bond Acceptor |

| Carboxyl Hydrogen (-OH) | +55 | Electrophilic/Hydrogen Bond Donor |

| Thiazole Sulfur | +15 | Potential for σ-hole interactions |

Note: The values in this table are hypothetical and for illustrative purposes only, intended to represent the relative charge distribution based on the principles of MEP analysis.

Chemical Reactivity, Derivatization, and Transformation Pathways of 2 Methyl 5 Propyl 1,3 Thiazole 4 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the thiazole (B1198619) ring is the primary site for many common organic transformations, enabling the synthesis of a wide array of derivatives such as esters, amides, and alcohols.

2-Methyl-5-propyl-1,3-thiazole-4-carboxylic acid readily undergoes esterification with various alcohols under standard conditions. Acid-catalyzed Fischer esterification, employing an excess of the alcohol in the presence of a strong acid catalyst, can be used. More commonly, for complex substrates, coupling agents are employed to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the formation of an active ester intermediate, which then reacts with an alcohol to form the desired ester. nih.gov Similarly, direct amidation can be achieved by reacting the carboxylic acid with primary or secondary amines using peptide coupling agents like HOBt/EDC or N,N'-carbonyldiimidazole (CDI). nih.govmdpi.com An alternative route to amides involves the conversion of esters, which can react with amines upon heating to yield the corresponding amide derivatives. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 2-methyl-5-propyl-1,3-thiazole-4-carboxylate |

| Esterification | Benzyl alcohol, EDC, HOBt | Benzyl 2-methyl-5-propyl-1,3-thiazole-4-carboxylate |

| Amidation | Cyclopropylamine, EDC, HOBt | N-cyclopropyl-2-methyl-5-propyl-1,3-thiazole-4-carboxamide |

The carboxylic acid function can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. msu.edu Catalytic methods, such as manganese(I)-catalyzed hydrosilylation, also provide a pathway for the reduction of carboxylic acids to their corresponding alcohols under milder conditions. nih.gov Furthermore, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride using thionyl chloride (SOCl₂). nih.gov This acid chloride can then be selectively reduced to the corresponding aldehyde, (2-methyl-5-propyl-1,3-thiazol-4-yl)methanol, using specific reduction methods like Rosenmund reduction (hydrogenation over a poisoned palladium catalyst, such as Pd/BaSO₄). nih.gov

Regarding oxidation, the carboxyl carbon is already in a high oxidation state (+3). msu.edu Consequently, it is resistant to further oxidation under typical conditions. Strong oxidative treatments are more likely to lead to the degradation of the molecule, often initiated by decarboxylation. msu.edu

The removal of the carboxylic acid group via decarboxylation can be a challenging transformation for simple aromatic and heteroaromatic carboxylic acids, often requiring high temperatures. However, specific catalytic methods have been developed to facilitate this process under milder conditions. For instance, the protodecarboxylation of heteroaromatic carboxylic acids can be achieved using silver carbonate (Ag₂CO₃) in the presence of acetic acid in a solvent like DMSO. organic-chemistry.org This method offers a potential route to synthesize 2-methyl-5-propyl-1,3-thiazole. The mechanism of decarboxylation for compounds like β-keto acids proceeds readily through a cyclic transition state, but this pathway is not directly available for this compound. masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring possesses aromatic character and can, in principle, undergo substitution reactions. mdpi.com The reactivity and regioselectivity of such reactions on this compound are governed by the electronic effects of the substituents. The 2-methyl and 5-propyl groups are electron-donating, which would typically activate the ring towards electrophilic attack, particularly at the C5 position. However, this position is already substituted. The 4-carboxylic acid group is strongly electron-withdrawing, deactivating the ring. This combination of effects makes electrophilic substitution on the vacant C-H bond of the ring difficult and likely to require forcing conditions.

Nucleophilic aromatic substitution generally requires a leaving group (like a halogen) and a strongly electron-withdrawing group to activate the ring. In the parent compound, the absence of a suitable leaving group makes direct nucleophilic substitution unlikely.

Metal-Catalyzed Cross-Coupling Reactions at Thiazole Positions

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for C-C bond formation. To apply these methods to the thiazole ring of this compound, a preliminary functionalization step is usually required. This typically involves introducing a halogen, such as bromine, onto the ring to serve as a coupling handle. For polyhalogenated thiazoles, halogen-metal exchange reactions using organolithium reagents can generate a nucleophilic thiazole species that can react with electrophiles. researchgate.net For instance, if a bromo-derivative of the title compound were prepared, it could undergo palladium-catalyzed cross-coupling with boronic acids (Suzuki reaction) to introduce new aryl or alkyl groups onto the thiazole core. nih.govchemrxiv.org

Table 2: Hypothetical Cross-Coupling Pathway

| Step | Reaction | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Halogenation | N-Bromosuccinimide (NBS) | Bromo-2-methyl-5-propyl-1,3-thiazole-4-carboxylic acid |

| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Base | 2-Methyl-5-phenyl-x-propyl-1,3-thiazole-4-carboxylic acid* |

*Note: The position of bromination and subsequent coupling is hypothetical and would need experimental determination.

Heterocyclic Ring Transformations and Rearrangement Reactions

Thiazole rings are generally stable aromatic systems. Ring transformation or rearrangement reactions are not common and typically require specific structural features and high-energy conditions, such as flash vacuum pyrolysis or photochemical activation. For the specific substitution pattern of this compound, there are no well-documented, synthetically useful rearrangement or ring transformation reactions in the chemical literature under conventional laboratory conditions. Oxidation of related, non-aromatic thiazoline (B8809763) rings can lead to ring-opening, but this is not a characteristic reaction of the stable thiazole ring itself. researchgate.net

Synthesis of Analogs and Derivatives for Structure-Property Relationship Studies

The structural framework of this compound offers multiple sites for modification to generate a library of analogs for structure-property relationship (SPR) studies. These studies are crucial in fields like medicinal chemistry and materials science to understand how specific structural changes influence a molecule's biological activity or physical properties. The primary points for derivatization are the carboxylic acid group at the C4 position, the propyl group at the C5 position, and the methyl group at the C2 position.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile functional group for derivatization. Standard organic synthesis reactions can be employed to convert it into a variety of other functional groups, which can probe the effects of electronics, steric bulk, and hydrogen bonding potential.

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield a range of esters. This modification alters the compound's polarity and ability to act as a hydrogen bond donor.

Amidation: Coupling with a diverse set of primary and secondary amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces amides. This is a common strategy in drug discovery to introduce new interaction points for biological targets. mdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄). This removes the acidic proton and introduces a hydroxyl group, significantly changing the molecule's properties.

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acid chloride. nih.gov This intermediate can then be readily converted to esters, amides, and other derivatives under milder conditions. nih.gov

Modification of the C2 and C5 Substituents:

The synthesis of analogs with different alkyl or aryl groups at the C2 and C5 positions would require a more foundational synthetic approach, typically starting from precursors rather than modifying the final molecule. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring from α-haloketones and thioamides. By varying these starting materials, a wide array of analogs can be produced.

For instance, to create analogs of this compound, one could:

Vary the thioamide (e.g., using thiobenzamide (B147508) instead of thioacetamide) to introduce different substituents at the C2 position.

Vary the α-haloketone component to alter the substituent at the C5 position.

Interactive Data Table: Potential Analogs and Their Rationale for SPR Studies

| Analog Name | Modification from Parent Compound | Rationale for Synthesis in SPR Studies |

| Ethyl 2-methyl-5-propyl-1,3-thiazole-4-carboxylate | Esterification of the carboxylic acid | To assess the importance of the acidic proton and increase lipophilicity. |

| 2-Methyl-5-propyl-N-phenyl-1,3-thiazole-4-carboxamide | Amidation with aniline | To introduce a bulky, aromatic group and new hydrogen bonding capabilities. |

| (2-Methyl-5-propyl-1,3-thiazol-4-yl)methanol | Reduction of the carboxylic acid | To remove acidity and introduce a primary alcohol for potential new interactions. |

| 2-Phenyl-5-propyl-1,3-thiazole-4-carboxylic acid | Replacement of C2-methyl with a phenyl group | To explore the effect of a larger, aromatic substituent at the C2 position on activity. |

| 2-Methyl-5-pentyl-1,3-thiazole-4-carboxylic acid | Elongation of the C5-propyl chain to pentyl | To investigate the influence of increased alkyl chain length and lipophilicity at C5. |

Investigation of Acid-Base Properties and Tautomerism

Acid-Base Properties:

This compound possesses both an acidic and a basic center.

Acidity: The most significant acidic character comes from the carboxylic acid group at the C4 position. Carboxylic acids are classic Brønsted-Lowry acids, readily donating a proton from the hydroxyl group. The pKa of this group is expected to be in the typical range for carboxylic acids, likely around 3-5, influenced by the electronic properties of the thiazole ring.

Basicity: The thiazole ring contains a nitrogen atom at the 3-position which has a lone pair of electrons and can act as a weak base, accepting a proton. pharmaguideline.com However, thiazoles are significantly less basic than their imidazole (B134444) counterparts. The conjugate acid of thiazole has a pKa of approximately 2.5. wikipedia.org The presence of the electron-withdrawing carboxylic acid group on the ring would likely further reduce the basicity of the nitrogen atom in the target molecule.

Therefore, in an aqueous solution, the compound will primarily exist as a neutral molecule in strongly acidic conditions, as a zwitterion or neutral species around its isoelectric point, and as a carboxylate anion in neutral to basic conditions.

Tautomerism:

Tautomers are structural isomers that readily interconvert. pressbooks.pub For this compound, the most relevant form of tautomerism to consider is keto-enol tautomerism involving the carboxylic acid group.

A carboxylic acid can theoretically exist in equilibrium with its enol tautomer, a 1,1-dihydroxyalkene. However, for simple carboxylic acids, the equilibrium lies overwhelmingly in favor of the keto (standard carboxylic acid) form. pressbooks.publibretexts.org The stability of the carbonyl C=O double bond is significantly greater than that of a C=C double bond, making the keto form more thermodynamically stable. masterorganicchemistry.com While factors like conjugation, hydrogen bonding, and aromaticity can stabilize the enol form in some molecules (like β-dicarbonyl compounds), these factors are not prominent for a simple carboxylic acid group attached to a thiazole ring. masterorganicchemistry.com

Other potential tautomeric forms, such as those involving the thiazole ring itself (e.g., amino-imino tautomerism in aminothiazoles), are not applicable to the structure of this compound. wikipedia.orgresearchgate.net Therefore, it is expected that this compound exists almost exclusively in the standard carboxylic acid form.

Advanced Chemical Applications and Methodological Development Utilizing the 2 Methyl 5 Propyl 1,3 Thiazole 4 Carboxylic Acid Scaffold

Role as a Building Block in Complex Chemical Synthesis

The utility of a molecule as a building block in complex chemical synthesis is predicated on its inherent chemical functionalities and the potential for these groups to undergo selective transformations. For 2-Methyl-5-propyl-1,3-thiazole-4-carboxylic acid, the key reactive sites are the carboxylic acid group, the thiazole (B1198619) ring itself, and the methyl and propyl substituents which could potentially be functionalized, although less readily.

Precursor for Advanced Organic Materials

Thiazole-containing compounds have been investigated for their potential in advanced organic materials due to their electronic properties and thermal stability. In theory, this compound could serve as a monomer or a key intermediate in the synthesis of polymers or functional dyes. The carboxylic acid moiety provides a convenient handle for polymerization reactions, such as polyester (B1180765) or polyamide formation. However, specific research detailing the synthesis of advanced organic materials directly from this compound is not currently available.

Scaffold for Heterocyclic Library Generation

The generation of heterocyclic libraries is a cornerstone of modern medicinal chemistry and drug discovery. The thiazole ring is a common core in many pharmacologically active molecules. The structure of this compound, with its defined substitution pattern, makes it a candidate for the synthesis of a focused library of compounds. The carboxylic acid can be converted to a variety of functional groups (e.g., amides, esters, ketones) to introduce diversity. While the principles of combinatorial chemistry support this potential application, there are no specific reports on the use of this particular compound as a scaffold for generating a heterocyclic library. The synthesis of diverse libraries of heterocyclic compounds is a well-established strategy for discovering new bioactive molecules. rsc.orgnih.govnih.gov

Contributions to Supramolecular Chemistry and Self-Assembly

The carboxylic acid group is a well-known functional group for directing self-assembly through hydrogen bonding. In principle, this compound could participate in the formation of supramolecular structures such as dimers, chains, or more complex networks. The planarity of the thiazole ring could also contribute to stacking interactions. Despite these theoretical possibilities, there is a lack of specific research in the scientific literature describing the contributions of this compound to supramolecular chemistry and self-assembly.

Development of Chemical Probes and Analytical Reagents

The development of chemical probes and analytical reagents often relies on the unique properties of a core molecular scaffold that can be modified to interact with specific analytes or to report on environmental changes.

Analytical Methodologies for Detection in Chemical Systems

For any chemical compound to be used effectively, analytical methods for its detection and quantification are necessary. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are common for the analysis of organic molecules. researchgate.netnih.govnih.gov While these techniques are generally applicable, there are no published, specific analytical methods dedicated to the detection of this compound in various chemical systems. The development of such methods would be a prerequisite for its use in any application requiring concentration monitoring.

Applications in Catalysis: Ligand Design or Organocatalytic Roles

The inherent structural characteristics of this compound suggest its potential utility in the field of catalysis, both as a ligand for metal-catalyzed reactions and as an organocatalyst. The thiazole ring, with its nitrogen and sulfur heteroatoms, offers potential coordination sites for metal ions. The nitrogen atom, being a Lewis base, can readily coordinate to a metal center. The adjacent carboxylic acid group can also participate in metal chelation, potentially forming a stable bidentate ligand.

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. By modifying the substituents on the thiazole ring, the steric and electronic properties of the resulting ligand can be fine-tuned. For instance, the propyl group at the 5-position and the methyl group at the 2-position can influence the solubility and steric environment around a coordinated metal center.

While direct catalytic applications of this compound are not yet widely reported in the literature, the broader class of thiazole-containing compounds has seen use in various catalytic systems. The principles guiding the design of these catalysts could be applied to the target molecule.

Table 1: Potential Coordination Modes of this compound as a Ligand

| Coordination Site(s) | Potential Metal Interaction | Resulting Complex |

| Thiazole Nitrogen | Lewis acid-base interaction | Monodentate complex |

| Carboxylate Oxygen | Ionic or coordinate covalent bond | Monodentate or bridging complex |

| Thiazole Nitrogen and Carboxylate Oxygen | Chelation | Bidentate chelate complex |

In the realm of organocatalysis, the carboxylic acid moiety could act as a Brønsted acid catalyst. Furthermore, the thiazole ring itself can be derivatized to introduce other catalytically active functional groups. The development of chiral derivatives could also open avenues for its use in asymmetric catalysis.

Design and Synthesis of Derivatives for Molecular Recognition Studies

The design and synthesis of derivatives based on the this compound scaffold are pivotal for exploring their potential in molecular recognition. The key to their function in this capacity lies in their ability to engage in specific non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atom of the thiazole ring can also serve as a hydrogen bond acceptor. These features allow for the rational design of molecules that can selectively bind to complementary guest molecules. For instance, the crystal structure of a related compound, 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, reveals that molecules are linked by O—H⋯N and C—H⋯O hydrogen bonds, forming chains. nih.gov This demonstrates the propensity of the thiazole-carboxylic acid moiety to form predictable supramolecular structures.

Derivatives can be synthesized by modifying the carboxylic acid group, for example, by converting it to an amide or an ester. This alters the hydrogen bonding capabilities and introduces new functional groups that can participate in other types of intermolecular interactions. The synthesis of such derivatives often involves standard organic chemistry transformations. For example, the acylation of related 2-amino-4-methylthiazole-5-carboxylic acid derivatives has been reported. researchgate.net

Table 2: Key Intermolecular Interactions for Molecular Recognition

| Interaction Type | Participating Moiety | Potential Guest Functionality |

| Hydrogen Bonding (Donor) | Carboxylic acid -OH | Amines, pyridines, carbonyls |

| Hydrogen Bonding (Acceptor) | Carboxylic acid C=O, Thiazole N | Alcohols, amides, primary/secondary amines |

| π-π Stacking | Thiazole ring | Aromatic rings |

| Hydrophobic Interactions | Propyl group | Alkyl chains, nonpolar moieties |

The study of these interactions is fundamental to understanding the principles of molecular recognition and can be investigated using techniques such as X-ray crystallography and NMR spectroscopy. The insights gained from such studies can guide the design of more complex host-guest systems, sensors, and self-assembling materials. The formation of supramolecular networks based on N—H⋯N and N—H⋯O hydrogen-bonded dimers has been observed in the crystal structure of methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate, a related thiazole derivative. researchgate.net

Future Research Perspectives and Interdisciplinary Directions for 2 Methyl 5 Propyl 1,3 Thiazole 4 Carboxylic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, traditionally relying on methods like the Hantzsch synthesis. benthamdirect.com However, future investigations into the synthesis of 2-Methyl-5-propyl-1,3-thiazole-4-carboxylic acid should pivot towards novel, more efficient, and sustainable methodologies such as photocatalysis and electrochemistry.

Photocatalysis: This technique utilizes light energy to drive chemical reactions and could offer milder reaction conditions for the construction of the thiazole ring. researchgate.netresearchgate.net Research could explore visible-light-driven pathways, minimizing the need for high temperatures and harsh reagents. Studies integrating theoretical and experimental approaches, such as combining Density Functional Theory (DFT) calculations with machine learning, could predict optimal reaction conditions and understand the critical role of reagents like the base in the photochemical synthesis. nih.gov

Electrochemistry: Electrochemical methods provide a powerful, green alternative for synthesizing thiazoles by using electrical current to drive redox reactions. rsc.orgbohrium.comorganic-chemistry.org An electrochemical approach could enable the oxidative cyclization of appropriate precursors under metal- and oxidant-free conditions, enhancing the environmental profile of the synthesis. organic-chemistry.org Future work could focus on developing a specific electrochemical protocol for this compound, optimizing electrode materials and reaction conditions to maximize yield and selectivity.

| Methodology | General Principle | Potential Advantages for Thiazole Synthesis | Key Research Focus |

|---|---|---|---|

| Photocatalysis | Uses light energy to activate a catalyst and drive a chemical reaction. | Mild reaction conditions (room temperature), high selectivity, use of renewable energy source (light). researchgate.net | Development of efficient photocatalysts, optimization of light source and reaction time. acs.org |

| Electrochemistry | Uses electrical current to drive non-spontaneous redox reactions. | Avoids stoichiometric chemical oxidants/reductants, precise control over reaction potential, high efficiency. rsc.orgorganic-chemistry.org | Design of selective electrode materials, optimization of electrolyte and solvent systems. bohrium.com |

| Traditional Thermal Synthesis (e.g., Hantzsch) | Relies on heat to overcome activation energy barriers. | Well-established and widely understood methodology. benthamdirect.com | Often requires harsh conditions, stoichiometric reagents, and can generate significant waste. bepls.com |

Advanced Characterization Techniques

While standard analytical techniques like NMR and mass spectrometry are essential for routine characterization, advanced methods are needed to probe the supramolecular properties and solid-state structure of this compound. nih.govresearchgate.netmdpi.com Cryo-electron microscopy (cryo-EM), particularly the microcrystal electron diffraction (MicroED) technique, represents a significant frontier.

Cryo-EM for Molecular Aggregates: The carboxylic acid moiety of the target compound makes it prone to forming hydrogen-bonded aggregates or interacting with other molecules. Cryo-EM could be employed to visualize these molecular assemblies in a near-native state, providing insights that are inaccessible through other techniques.

MicroED for Structural Determination: Obtaining large, high-quality single crystals for X-ray crystallography can be a major bottleneck for small molecules. osti.govacs.org MicroED is a powerful cryo-EM method that can determine high-resolution atomic structures from nanocrystals, which are often much easier to produce. acs.orgthermofisher.com Applying MicroED to this compound could provide an unambiguous determination of its three-dimensional structure, even from seemingly amorphous powders. osti.govacs.org This would be invaluable for understanding its physicochemical properties and for structure-based drug design.

| Technique | Principle | Application for the Target Compound | Key Advantages |

|---|---|---|---|

| Microcrystal Electron Diffraction (MicroED) | Uses an electron beam to determine the structure of nanocrystals in a cryo-transmission electron microscope. thermofisher.com | Unambiguous 3D structure determination from powder or very small crystals. | Requires minimal sample (~10⁻¹⁵ g), rapid data collection (minutes), achieves atomic resolution (<1 Å). acs.org |

| Single-Particle Cryo-EM | Averages thousands of 2D images of individual molecules frozen in vitreous ice to reconstruct a 3D model. nih.gov | Visualization of molecular aggregates or complexes with biomolecules. | Allows for characterization of conformational flexibility and heterogeneity. escholarship.org |

| Traditional X-ray Crystallography | Diffracts X-rays through a single, well-ordered crystal to determine molecular structure. | High-resolution structural determination. | Requires relatively large (~50 µm) and high-quality single crystals, which can be difficult to grow. thermofisher.com |

Integration with Machine Learning and Artificial Intelligence

Discovery and Design: ML models, such as graph neural networks, can be trained on large chemical datasets to predict the biological activities and physicochemical properties of novel analogues. astrazeneca.comnih.gov These models could be used to screen virtual libraries of derivatives of the target compound to identify candidates with enhanced potency or improved pharmacokinetic profiles for specific therapeutic targets. researchgate.net

Synthesis Optimization: AI can revolutionize how synthetic pathways are planned and optimized. preprints.org Retrosynthesis AI tools can propose novel and efficient routes to the target molecule. Furthermore, ML algorithms can analyze experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature), minimizing the number of experiments needed and accelerating the development of a robust synthetic process. nih.govpreprints.org

| AI/ML Application Area | Specific Task | Potential Impact on Research |

|---|---|---|

| Chemical Discovery | Predicting bioactivity (e.g., QSAR models) and ADMET properties. mdpi.comnih.gov | Rapid identification of promising new derivatives for specific diseases; reduced failure rate in later stages. |

| Synthesis Planning | Automated retrosynthetic analysis and reaction condition optimization. preprints.org | Discovery of novel, more efficient synthetic routes; significant reduction in experimental effort and resource consumption. nih.gov |

| In Silico Screening | Virtual high-throughput screening of large compound libraries. | Dramatically expands the chemical space that can be explored to find new leads. |

Sustainable Synthesis and Environmental Impact Reduction Strategies

In line with the principles of green chemistry, future research must prioritize the development of environmentally benign synthetic routes for this compound. researchgate.netnih.gov Conventional synthesis methods for thiazoles often involve hazardous reagents, harsh conditions, and generate significant waste. bepls.comnih.gov

Future strategies should focus on:

Green Solvents: Replacing traditional volatile organic compounds with safer alternatives like water or deep eutectic solvents (DESs). bepls.commdpi.com

Alternative Energy Sources: Employing microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating. bepls.comresearchgate.netmdpi.com

Catalysis: Developing highly efficient and recyclable catalysts, such as biocatalysts or nanoparticles, to minimize waste and improve atom economy. mdpi.comacs.org

| Green Chemistry Principle | Strategy for Thiazole Synthesis | Expected Environmental Benefit |

|---|---|---|

| Waste Prevention | One-pot, multi-component reactions. nih.gov | Reduces the need for separation and purification of intermediates, minimizing solvent and material waste. |